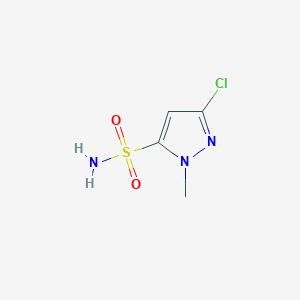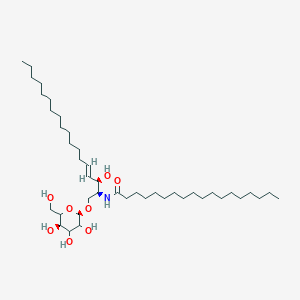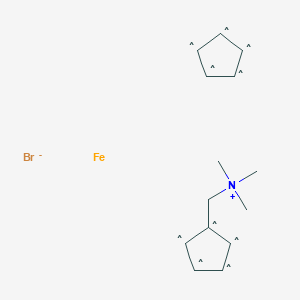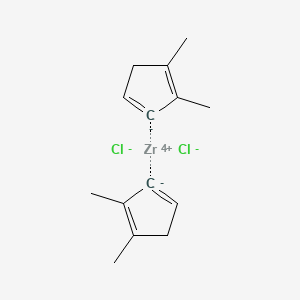
Pyridine 2-oxo-3-phenyl-2H-chromen-7-yl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-7-coumarinyl phosphate hemipyridine salt is a chemical compound known for its fluorescence properties. It is also referred to as 3-Phenylumbelliferone 7-O-phosphate hemipyridine salt. This compound is used primarily as a chromogenic and fluorogenic substrate for alkaline phosphatase, making it valuable in various biochemical assays .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-7-coumarinyl phosphate hemipyridine salt involves the phosphorylation of 3-Phenyl-7-hydroxycoumarin. The reaction typically requires a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) in the presence of a base like pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the phosphate ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenyl-7-coumarinyl phosphate hemipyridine salt undergoes several types of chemical reactions, including:
Hydrolysis: The phosphate ester can be hydrolyzed to release 3-Phenyl-7-hydroxycoumarin and inorganic phosphate.
Oxidation: The phenyl group can undergo oxidation reactions under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphate group.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions with acidic or basic conditions.
Oxidation: Requires oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Substitution: Involves nucleophiles like hydroxide ions (OH-) or amines under mild conditions.
Major Products Formed
Hydrolysis: 3-Phenyl-7-hydroxycoumarin and inorganic phosphate.
Oxidation: Various oxidized derivatives of the phenyl group.
Substitution: Substituted phosphate esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Phenyl-7-coumarinyl phosphate hemipyridine salt has a wide range of scientific research applications, including:
Biochemistry: Used as a substrate in enzyme assays to measure the activity of alkaline phosphatase.
Fluorescence Microscopy: Employed as a fluorescent probe for imaging biological samples.
Drug Discovery: Utilized in high-throughput screening assays to identify potential inhibitors of alkaline phosphatase.
Environmental Monitoring: Applied in the detection of phosphatase activity in environmental samples.
Wirkmechanismus
The compound exerts its effects primarily through its interaction with alkaline phosphatase. Upon hydrolysis by the enzyme, it releases 3-Phenyl-7-hydroxycoumarin, which exhibits strong fluorescence. This fluorescence can be measured to quantify the enzyme activity. The molecular target is the active site of alkaline phosphatase, where the phosphate ester bond is cleaved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylumbelliferyl phosphate: Another fluorogenic substrate for alkaline phosphatase.
6,8-Difluoro-4-methylumbelliferyl phosphate: A modified version with enhanced fluorescence properties.
3-Phenylumbelliferone: The parent compound without the phosphate group.
Uniqueness
3-Phenyl-7-coumarinyl phosphate hemipyridine salt is unique due to its specific fluorescence properties and its ability to act as a substrate for alkaline phosphatase. Its hemipyridine salt form enhances its solubility and stability, making it more suitable for various biochemical applications compared to other similar compounds .
Eigenschaften
Molekularformel |
C20H16NO6P |
|---|---|
Molekulargewicht |
397.3 g/mol |
IUPAC-Name |
(2-oxo-3-phenylchromen-7-yl) dihydrogen phosphate;pyridine |
InChI |
InChI=1S/C15H11O6P.C5H5N/c16-15-13(10-4-2-1-3-5-10)8-11-6-7-12(9-14(11)20-15)21-22(17,18)19;1-2-4-6-5-3-1/h1-9H,(H2,17,18,19);1-5H |
InChI-Schlüssel |
CDBPKTLZAVAXKL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OP(=O)(O)O)OC2=O.C1=CC=NC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[(2-Chloro-4-nitrophenyl)azo]-N-ethyl-N-(2-phenoxyethyl)aniline](/img/structure/B13833412.png)

![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2,3,3,4,4-pentadeuterio-5-oxopyrrolidine-2-carboxamide](/img/structure/B13833420.png)




![N-[2-(2,6-dimethylanilino)-1-(4-hydroxyphenyl)-2-oxoethyl]-N-ethyl-2-fluorobenzamide](/img/structure/B13833446.png)

![Benzo[g]chrysene-9-carboxaldehyde](/img/structure/B13833459.png)
